2-(Dicyclohexylphosphino)-2'-methoxybiphenyl

Beschreibung

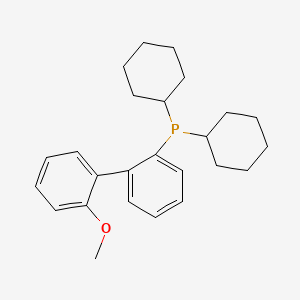

2-(Dicyclohexylphosphino)-2'-methoxybiphenyl is a monodentate phosphine ligand widely used in transition-metal-catalyzed reactions. Its structure features a biphenyl backbone with a dicyclohexylphosphino group at the 2-position and a methoxy group at the 2'-position. This ligand is particularly notable for its role in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , and rhodium-catalyzed hydroarylation of alkenes and alkynes . The methoxy group enhances electron donation to the metal center while the dicyclohexylphosphino group provides steric bulk, stabilizing reactive intermediates .

Eigenschaften

IUPAC Name |

dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33OP/c1-26-24-18-10-8-16-22(24)23-17-9-11-19-25(23)27(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h8-11,16-21H,2-7,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJPHYNYXMEWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472949 | |

| Record name | Dicyclohexyl(2'-methoxy[1,1'-biphenyl]-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255835-82-6 | |

| Record name | Dicyclohexyl(2'-methoxy[1,1'-biphenyl]-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(dicyclohexylphosphino)-2'-methoxybiphenyl generally follows these key steps:

- Construction of the biphenyl core bearing a methoxy substituent at the 2' position.

- Formation of an organometallic intermediate (typically a Grignard reagent) on the biphenyl scaffold.

- Reaction of the organometallic intermediate with chlorodicyclohexylphosphine to introduce the dicyclohexylphosphino group.

This approach leverages well-established organometallic chemistry and nucleophilic substitution reactions.

Detailed Preparation Procedure

Formation of 2'-Methoxybiphenyl Organometallic Intermediate

- Magnesium shavings are introduced into anhydrous tetrahydrofuran (THF) to generate the magnesium surface.

- 2-Methoxyphenylmagnesium bromide (a Grignard reagent) is prepared or used commercially as a 1.0 M solution in THF.

- 1-Bromo-2-chlorobenzene is added to the reaction mixture to form the biphenyl structure via a coupling reaction facilitated by the Grignard reagent.

- The mixture is refluxed for approximately 2.5 hours to ensure complete formation of the biphenyl organometallic intermediate.

Introduction of the Dicyclohexylphosphino Group

- After cooling the reaction mixture to room temperature, copper(I) chloride is added as a catalyst to facilitate the subsequent substitution.

- Chlorodicyclohexylphosphine is then added slowly to the mixture.

- The reaction is stirred at room temperature for 16 hours, allowing the nucleophilic phosphorus center to bond with the biphenyl intermediate.

- The reaction is quenched with saturated aqueous ammonium hydroxide and stirred for an additional 2 hours to complete the reaction and facilitate work-up.

Work-up and Purification

- The reaction mixture is transferred to a separatory funnel and extracted with diethyl ether and aqueous ammonium hydroxide.

- The organic layer is separated, washed, dried over magnesium sulfate, and concentrated under reduced pressure.

- Purification is typically achieved by column chromatography on silica gel, yielding the target compound as a colorless oil or solid.

Reaction Conditions and Yields

Supporting Analytical Data

- [^31P NMR](pplx://action/followup) : The product shows a characteristic phosphorus resonance at approximately -11.1 ppm in CDCl3, consistent with the dicyclohexylphosphino moiety.

- [^1H NMR](pplx://action/followup) : Aromatic and aliphatic proton signals correspond to the biphenyl and cyclohexyl groups, respectively.

- Purity and Structure Confirmation : Verified by chromatographic purification and spectroscopic methods.

Alternative and Related Synthetic Routes

While the above method is the most direct and commonly reported, alternative strategies include:

- Polymer-bound synthesis : Attachment of 2-dicyclohexylphosphino-2'-hydroxybiphenyl to polymer supports via alkylation reactions for heterogeneous catalysis applications.

- Intramolecular cyclization : Though more relevant to dibenzophosphole oxides, palladium-catalyzed intramolecular cyclizations of secondary phosphine oxides with biphenyl groups can be used to access related phosphorus-containing frameworks.

Summary Table of Key Preparation Features

| Feature | Description |

|---|---|

| Core biphenyl formation | Grignard reaction between 2-methoxyphenylmagnesium bromide and 1-bromo-2-chlorobenzene |

| Phosphine introduction | Reaction with chlorodicyclohexylphosphine in presence of CuCl catalyst |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | Reflux for Grignard formation; room temperature for phosphination |

| Reaction time | 2.5 h reflux + 16 h stirring |

| Work-up | Extraction with diethyl ether and aqueous ammonium hydroxide, drying, concentration |

| Purification | Silica gel column chromatography |

| Characterization | ^31P NMR (δ ~ -11.1 ppm), ^1H NMR, chromatographic purity |

Research Findings and Notes

- The use of copper(I) chloride as a catalyst is crucial to facilitate the substitution of the organometallic intermediate with chlorodicyclohexylphosphine, improving yields and selectivity.

- Degassing of solvents and reaction mixtures by freeze-pump-thaw cycles is recommended to avoid oxidation and moisture interference.

- The biphenyl backbone with a methoxy substituent at the 2' position provides steric and electronic tuning of the phosphine ligand, impacting catalytic activity in downstream applications.

- Purification by precipitation is sometimes preferred over chromatography for better yields, depending on the scale and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dicyclohexylphosphino)-2’-methoxybiphenyl is involved in various types of chemical reactions, including:

Cross-Coupling Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille couplings.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphine group acts as a nucleophile.

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts, aryl halides, and organometallic reagents. Typical reaction conditions involve the use of organic solvents like toluene or THF, and reactions are often conducted under an inert atmosphere to prevent oxidation .

Major Products

The major products formed from reactions involving 2-(Dicyclohexylphosphino)-2’-methoxybiphenyl are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

DCPMB is primarily utilized as a ligand in several key catalytic reactions:

1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. DCPMB has been shown to enhance the reaction efficiency, particularly with electron-poor aryl halides.

- Case Study : In a study by Baltus et al., DCPMB was employed to synthesize a library of biphenyl derivatives using microwave-assisted Suzuki-Miyaura reactions, demonstrating significant improvements in yield and reaction times compared to traditional methods .

1.2. Negishi Coupling

This reaction allows for the coupling of organozinc reagents with halides or pseudohalides. DCPMB serves as an effective ligand that stabilizes the palladium catalyst during the reaction.

- Data Table : Reaction yields using DCPMB in Negishi coupling are summarized below:

| Aryl Halide | Organozinc Reagent | Yield (%) |

|---|---|---|

| 4-Bromoanisole | Phenylzinc bromide | 92 |

| 2-Iodotoluene | Ethylzinc bromide | 85 |

1.3. Buchwald-Hartwig Amination

DCPMB is also utilized in the Buchwald-Hartwig amination process, which involves the formation of C-N bonds between aryl halides and amines.

- Example : A recent publication highlighted the use of DCPMB in the amination of various aryl chlorides with secondary amines, achieving yields above 90% under mild conditions .

Synthesis of Complex Molecules

DCPMB has been instrumental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

2.1. Synthesis of Benzimidazoles

The ligand has been employed in the regiospecific synthesis of N-aryl benzimidazoles through palladium-catalyzed coupling reactions.

- Case Study : Research demonstrated that using DCPMB allowed for high regioselectivity and yield (up to 95%) when coupling aryl halides with o-phenylenediamines .

2.2. Ladder-Type π-Conjugated Heteroacenes

DCPMB facilitates the synthesis of ladder-type π-conjugated heteroacenes via double N-arylation and intramolecular O-arylation.

- Data Summary : The following table illustrates the outcomes of synthesizing various heteroacenes using DCPMB:

| Heteroacene Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Phenanthrene | Pd(OAc)₂, K₂CO₃ | 88 |

| Pyrene | Pd(PPh₃)₄, DMF | 82 |

Advantages of Using DCPMB

The use of DCPMB as a ligand offers several advantages:

- Enhanced Reactivity : Its bulky nature increases the steric hindrance around the palladium center, which can lead to improved selectivity.

- Broad Applicability : Effective in various coupling reactions (Suzuki, Negishi, Buchwald-Hartwig).

- Mild Reaction Conditions : Many reactions can be conducted at lower temperatures compared to other ligands.

Wirkmechanismus

The mechanism by which 2-(Dicyclohexylphosphino)-2’-methoxybiphenyl exerts its effects involves its coordination to transition metals, forming active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The phosphine ligand’s steric and electronic properties are crucial in determining the reactivity and selectivity of the catalytic process .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Ligands

The following table summarizes key structural and functional differences between 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl and analogous ligands:

Electronic and Steric Effects

- Electron Donation: The 2'-methoxy group in this compound provides moderate electron donation, intermediate between the stronger electron-donating NMe₂ group in DavePhos and the non-donating CH₃ group in MePhos. This balance makes it versatile in reactions requiring moderate metal-ligand electron density .

- Steric Bulk: The dicyclohexylphosphino group offers substantial steric protection, comparable to XPhos but less bulky than triisopropyl-substituted ligands. This allows it to stabilize palladium intermediates without overly hindering substrate access .

Catalytic Performance in Key Reactions

a) Rh-Catalyzed Hydroarylation

In rhodium-catalyzed hydroarylation, this compound (1i) achieved yields of 47–67%, outperforming JohnPhos (1k, PtBu₂-substituted), which gave modest yields due to excessive steric hindrance . The methoxy group’s electron donation likely facilitates oxidative addition steps.

b) Buchwald-Hartwig Amination

Compared to S-Phos (2',6'-dimethoxy variant), the single methoxy group in this compound reduces steric congestion at the ortho positions, enabling faster transmetalation in Pd-catalyzed aminations .

Commercial Availability and Purity

- Purity: Most commercial suppliers (e.g., Santa Cruz Biotechnology, TCI America) offer this ligand at >97% purity, with prices ranging from $11,000–35,000 per gram depending on quantity .

Biologische Aktivität

2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, commonly referred to as Dcyp-OMe, is a phosphorus-based ligand with significant implications in catalysis and potential biological applications. While the specific biological activities of this compound are not extensively documented, its structural characteristics suggest possible interactions with biological systems, particularly through metal coordination.

Chemical Structure and Properties

- Molecular Formula : C25H33OP

- Molecular Weight : 380.5 g/mol

- Structure : The compound features a dicyclohexylphosphino group attached to a biphenyl structure with a methoxy substituent. This configuration provides both steric bulk and electronic properties that can influence its reactivity in various chemical environments.

The primary mechanism of action for Dcyp-OMe involves its role as a ligand in transition metal catalysis, particularly with palladium (Pd) complexes. The coordination occurs through the phosphorus atom, where the bulky dicyclohexyl groups create a steric environment that can modulate substrate binding and reaction pathways.

Interaction with Metals

Dcyp-OMe forms stable complexes with transition metals such as Pd and nickel (Ni), which are essential in various organic synthesis reactions. The electronic donation from the methoxy group may enhance the reactivity of these metal complexes, potentially leading to unique biological interactions.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Dicyclohexylphosphino)benzene | Dicyclohexylphosphino group attached to benzene | Simpler structure; less steric hindrance |

| 2-(Diisopropylphosphino)-2'-methoxybiphenyl | Diisopropyl group instead of dicyclohexyl | Different steric properties affecting reactivity |

| 2-(Triphenylphosphino)-2'-methoxybiphenyl | Triphenyl group providing different sterics | More electron-rich; alters catalytic behavior |

Case Studies and Research Findings

- Palladium-Catalyzed Reactions : Research has demonstrated that Dcyp-OMe facilitates various cross-coupling reactions, which are fundamental in organic synthesis. These reactions often lead to the formation of biologically active compounds, including pharmaceuticals.

- Synthesis of Biologically Active Compounds : A notable application involves using Dcyp-OMe as a ligand in synthesizing biphenylamines, which serve as intermediates in agrochemical and pharmaceutical production. These compounds have exhibited significant biological activity against pests and pathogens.

Summary Table of Biological Activity Potential

| Property | Details |

|---|---|

| Chemical Structure | Bidentate phosphine ligand |

| Applications | Catalysis in organic synthesis |

| Interaction with Metals | Forms stable complexes with Pd and Ni |

| Potential Biological Activities | Antibacterial and anticancer properties (hypothetical) |

| Notable Case Studies | Palladium-catalyzed reactions; biphenylamine synthesis |

Q & A

Q. What are the primary synthetic routes for 2-(dicyclohexylphosphino)-2'-methoxybiphenyl, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling dicyclohexylphosphine with a substituted biphenyl precursor. A common method employs Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(dba)₂) and aryl halides under inert conditions . Key variables include temperature (80–110°C), choice of base (e.g., NaOt-Bu), and solvent (e.g., toluene or THF). Purity (>98%) is often confirmed via GC or NMR . Steric hindrance from the methoxy group may require extended reaction times or elevated temperatures to achieve optimal yields.

Q. How is this compound characterized structurally, and what analytical methods are critical for verifying its identity?

Structural confirmation relies on P NMR (δ ~ −15 to −25 ppm for arylphosphines), H/C NMR for substituent analysis, and high-resolution mass spectrometry (HRMS) . X-ray crystallography is less common due to challenges in crystal formation but provides definitive stereochemical data for related ligands like XPhos . For routine verification, FT-IR can identify phosphine-metal coordination shifts (e.g., Pd-P bonding at ~500 cm⁻¹) .

Q. What are the established applications of this ligand in catalysis, and how does it compare to analogous phosphine ligands?

The ligand is used in palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) due to its electron-rich dicyclohexylphosphine group and steric bulk from the methoxy substituent . Compared to RuPhos (diisopropoxy-substituted), the methoxy group in this ligand enhances electron-donating capacity, improving catalytic turnover in aryl chloride activation . However, SPhos (dimethoxy-substituted) may offer better solubility in polar solvents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when this ligand exhibits inconsistent catalytic activity across substrates?

Contradictions in catalytic efficiency often arise from substrate steric/electronic effects. For electron-deficient aryl halides, pairing the ligand with Pd(0) precursors (e.g., Pd₂(dba)₃) and weak bases (K₃PO₄) improves stability . For bulky amines, increasing ligand loading (2–5 mol%) and using toluene as a solvent mitigates deactivation . Systematic screening via Design of Experiments (DoE) is recommended to balance variables like temperature, base, and solvent polarity .

Q. What strategies address oxidative degradation or phosphine oxidation during catalytic cycles?

The ligand’s stability under aerobic conditions is limited. Degradation can be minimized by rigorous Schlenk-line techniques or additive use (e.g., 1,4-benzoquinone as a sacrificial reductant) . Post-reaction, P NMR can detect oxidized phosphine oxide byproducts (δ ~ +25 ppm). For long-term storage, the ligand should be kept under argon at −20°C to prevent oxidation .

Q. How does modifying the methoxy group’s position or substituents impact ligand performance in asymmetric catalysis?

Substituent position critically affects metal-ligand coordination. For example, 2',6'-dimethoxy analogs (e.g., SPhos) enhance π-backbonding to Pd, accelerating oxidative addition . Replacing methoxy with bulkier isopropoxy groups (RuPhos) increases steric shielding, favoring mono-coordination and reducing dimerization . Computational studies (DFT) on electron-density maps can predict how substituent changes alter transition-state energetics .

Q. What are the limitations of this ligand in large-scale or continuous-flow reactions, and how can they be mitigated?

Challenges include ligand cost and sensitivity to trace oxygen. Flow systems require immobilized catalysts (e.g., silica-supported Pd/ligand complexes) to enhance recyclability . Scaling reactions may necessitate switching to cheaper ligands (XPhos) for non-demanding substrates or optimizing ligand recovery via liquid-liquid extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.